3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline
Overview
Description
3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by the presence of an aniline group attached to the imidazo-thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline typically involves the annulation of the imidazole ring to the thiazole ring. One common method includes the reaction of 2-aminothiazoles with halo carbonyl compounds . The reaction conditions often involve the use of solvents such as ethyl acetate and petroleum ether, and the purification of the crude material is achieved through silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline undergoes various types of chemical reactions, including:
Reduction: Specific reduction reactions are less documented but could involve the reduction of the imidazo-thiazole ring system.
Substitution: The aniline group allows for electrophilic substitution reactions, which can be utilized to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include NADPH and glutathione.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include glutathione conjugates during oxidative metabolism . These conjugates are formed through the attachment of the glutathionyl moiety to the thiazole ring.
Scientific Research Applications
3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline involves its bioactivation to reactive species. This process is mediated by cytochrome P450 enzymes, leading to the formation of glutathione conjugates . The molecular targets and pathways involved include the oxidative metabolism of the thiazole ring, which is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methylamine dihydrochloride hydrate
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
- (2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
Uniqueness
3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline is unique due to its specific structural configuration, which includes an aniline group attached to the imidazo-thiazole ring system. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-6-15-7-11(14-12(15)16-8)9-3-2-4-10(13)5-9/h2-7H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFIWWDWLPAJBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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